molecular formula C13H9FN2O B12604463 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile CAS No. 646030-10-6

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile

Katalognummer: B12604463
CAS-Nummer: 646030-10-6
Molekulargewicht: 228.22 g/mol
InChI-Schlüssel: STQBNKIVYOVGGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carbonitrile group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde or 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid.

    Reduction: Formation of 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
  • 6-(4-Fluorophenyl)-2-pyridinecarboxylic acid
  • 6-(4-Fluorophenyl)-2-methoxypyridine-3-amine

Uniqueness

6-(4-Fluorophenyl)-2-methoxypyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, methoxy, and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.

Eigenschaften

CAS-Nummer

646030-10-6

Molekularformel

C13H9FN2O

Molekulargewicht

228.22 g/mol

IUPAC-Name

6-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2O/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3

InChI-Schlüssel

STQBNKIVYOVGGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.